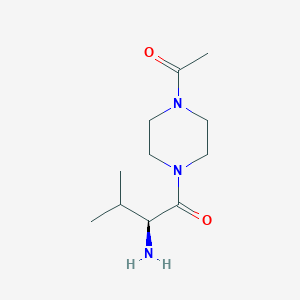

(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one

Beschreibung

(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a chiral organic compound featuring a piperazine core substituted with an acetyl group at the 4-position. The molecule includes a 2-amino group and a branched 3-methyl-butan-1-one backbone. The stereochemistry at the chiral center (S-configuration) may influence its biological interactions, such as receptor binding or enzymatic activity.

Eigenschaften

IUPAC Name |

(2S)-1-(4-acetylpiperazin-1-yl)-2-amino-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-8(2)10(12)11(16)14-6-4-13(5-7-14)9(3)15/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLCOIIDOSWMEV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCN(CC1)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a chiral compound with significant biological activity, making it a subject of interest in pharmacological research. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₁N₃O₂, and it has a molecular weight of 227.3 g/mol. The compound features a piperazine ring substituted with an acetyl group and an amino group attached to a branched-chain alkyl moiety, contributing to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, which could be beneficial in treating epilepsy or seizure disorders.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its unique structure allows it to interact with specific biological targets, potentially inhibiting tumor growth .

Interaction Studies

Interaction studies have shown that this compound interacts with several biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for optimizing the compound's pharmacological profile.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| (S)-(+)-2-Amino-3-methyl-butanol | C₄H₉NO | Simple amino alcohol; lacks piperazine structure. |

| 4-Acetylpiperazine | C₈H₁₃N₃O | Contains piperazine but lacks additional amino and alkyl groups. |

| 1-(4-Methylpiperazin-1-yl)-2-aminoethanol | C₇H₁₄N₂O | Similar piperazine structure; different functional groups affecting activity. |

This compound is distinct due to its combination of a chiral center, piperazine ring, and branched-chain structure, which may contribute to its unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Anticonvulsant Evaluation : A study assessed the anticonvulsant effects of various derivatives, including this compound, revealing promising results in reducing seizure activity in animal models .

- Cytotoxicity Assessment : Research conducted on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values comparable to standard anticancer drugs like doxorubicin. The mechanism of action was linked to the inhibition of cell proliferation through apoptotic pathways .

- Pharmacokinetic Studies : Pharmacokinetic profiling indicated favorable absorption and distribution characteristics in preclinical models, suggesting potential for further development as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is being investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including:

- Neurological Disorders : Research indicates that compounds with piperazine moieties can exhibit neuroprotective effects and may be developed into treatments for conditions like anxiety and depression.

- Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial and antifungal properties, suggesting potential applications in treating infections.

Biological Research

In biological studies, this compound serves as a model for understanding the interactions of piperazine derivatives with biological targets. Its structure allows researchers to explore:

- Receptor Binding : Investigating how this compound interacts with specific receptors can provide insights into drug design and efficacy.

- Signal Transduction Pathways : The compound's effects on cellular signaling can help elucidate mechanisms underlying various biological processes.

Synthetic Organic Chemistry

The compound is valuable as a building block for synthesizing more complex molecules. Its unique functional groups enable:

- Functionalization : The ability to introduce various substituents allows chemists to create derivatives with tailored properties.

- Synthesis of New Materials : Its use in the development of new polymers or materials can lead to advancements in material science.

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperazine derivatives, including this compound. The results indicated significant protection against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University tested various piperazine derivatives for antimicrobial efficacy. This compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine/Piperidine Derivatives

The target compound belongs to a class of nitrogen-containing heterocycles. Key analogs from the evidence include piperidine-based derivatives with substitutions at the 4-position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure :

- The target compound’s piperazine ring (two nitrogen atoms) offers distinct electronic and steric properties compared to piperidine (one nitrogen) in analogs. Piperazine’s additional nitrogen may facilitate stronger hydrogen bonding or ionic interactions with biological targets .

Substituent Effects :

- Acetyl Group (Target) : Enhances solubility due to polarity, contrasting with lipophilic benzyl or isopropyl groups in analogs. This could influence pharmacokinetics, such as absorption and distribution.

- Benzyl Derivatives () : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

- Isopropyl/Methyl Groups () : Steric bulk may limit binding to flat enzymatic pockets but improve selectivity for specific receptors.

Stereochemistry :

Research Findings and Theoretical Considerations

- Piperidine Derivatives : Compounds like those in and are often explored as kinase inhibitors or antimicrobial agents due to their lipophilic nature .

- Acetyl-Piperazine Motif : The acetyl group in the target compound may confer metabolic stability compared to unmasked amines, reducing first-pass oxidation .

Q & A

Q. What are the critical steps for synthesizing (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine-acetyl core, followed by stereoselective coupling of the amino-butanone moiety. Key steps include:

- Chiral resolution : Use chiral auxiliaries or catalysts during the coupling step to preserve the (S)-configuration .

- Purification : Employ chiral HPLC or recrystallization with enantiopure resolving agents to isolate the desired enantiomer .

- Analytical validation : Confirm enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

- Methodological Answer : A combination of techniques is required:

- NMR : 1H and 13C NMR to verify the acetyl-piperazine linkage and amino-butanone backbone. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine ring .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula .

- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Use validated cell lines (e.g., HEK-293 for receptor binding assays) and control for batch-to-batch compound variability .

- Impurity profiling : Employ LC-MS to quantify byproducts (e.g., acetyl group hydrolysis products) that may interfere with activity .

- Meta-analysis : Compare data across studies using statistical tools like Bland-Altman plots to identify systematic biases .

Q. What experimental designs are optimal for studying the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In vitro models : Use liver microsomes or hepatocytes from multiple species (e.g., human, rat) to assess interspecies metabolic differences. Monitor degradation via LC-MS/MS .

- Isotope labeling : Incorporate stable isotopes (e.g., 13C in the acetyl group) to track metabolic pathways .

- Temperature control : Maintain samples at 4°C during processing to minimize degradation, as organic compounds in aqueous matrices are prone to thermal instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.